N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
“N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Introduction of the pyrazolo[1,5-a]pyrimidine core: This step might involve cyclization reactions using suitable reagents and conditions.
Functional group modifications: Chlorination, difluoromethoxylation, and carboxamidation are introduced through specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include:
Catalysis: Use of metal catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, affecting its biological activity.
Substitution: Various substitution reactions can introduce different functional groups, enhancing its properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors, modulating their function.
Pathways: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Other compounds in this class with similar structures.
Chlorinated phenyl derivatives: Compounds with chlorinated phenyl groups.
Difluoromethoxy derivatives: Compounds containing difluoromethoxy groups.
Uniqueness
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds
Properties
CAS No. |
2252277-73-7 |
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Molecular Formula |
C21H18ClF2N7O3 |
Molecular Weight |
489.9 g/mol |
IUPAC Name |
N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClF2N7O3/c1-29(2)17(32)11-30-10-15(27-20(33)14-9-26-31-7-3-6-25-19(14)31)18(28-30)13-8-12(22)4-5-16(13)34-21(23)24/h3-10,21H,11H2,1-2H3,(H,27,33) |
InChI Key |
QGVNXQDNNLLREZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)OC(F)F)NC(=O)C3=C4N=CC=CN4N=C3 |
Origin of Product |
United States |
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